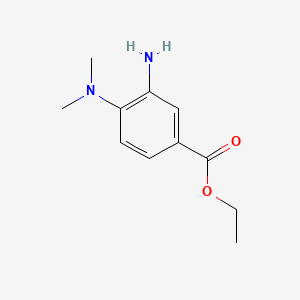

Ethyl 3-amino-4-(dimethylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-dimethylaminobenzoate, also known as Parbenate, is a benzoate ester that is ethyl benzoate substituted by a dimethylamino group at position 4 . It is a benzoate ester, a tertiary amino compound, and an ethyl ester . It is majorly used as a photo-initiator with a strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .

Molecular Structure Analysis

The molecular formula of Ethyl 4-dimethylaminobenzoate is C11H15NO2 . The molecules of this compound are essentially planar . The structure is linked into a chain along the a axis by weak C-H⋯O hydrogen bonds .Chemical Reactions Analysis

Ethyl 4-dimethylaminobenzoate is known to generate free radicals upon illumination, which is why it finds application as a photoinitiator in the polymerization of unsaturated prepolymers . It is also used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials .Physical And Chemical Properties Analysis

Ethyl 4-dimethylaminobenzoate is a white to light yellow to light orange powder to crystal . It has a melting point range of 63-66 °C . The molecular weight of the compound is 193.24 g/mol .Mécanisme D'action

Target of Action

Ethyl 3-amino-4-(dimethylamino)benzoate, also known as Ethyl 4-dimethylaminobenzoate or Et-PABA, is a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator , which means its primary targets are the molecules that it interacts with upon exposure to light to initiate a photochemical reaction.

Mode of Action

Upon illumination, Et-PABA has the tendency to generate free radicals . These free radicals can then interact with other molecules in the system, such as monomers in a polymerization reaction, causing them to become reactive and initiate a chain reaction .

Biochemical Pathways

As a photo-initiator, it is involved in the initiation of photochemical reactions, such as polymerization . This suggests that it could affect pathways related to these processes.

Result of Action

The primary result of Et-PABA’s action as a photo-initiator is the initiation of photochemical reactions, such as polymerization . This can lead to the formation of polymers from monomers in the case of polymerization reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Et-PABA. For instance, the presence of light is crucial for its function as a photo-initiator

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-amino-4-(dimethylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNOYGFOGCRYKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,8AS)-Octahydropyrrolo[1,2-A]pyrazin-7-ylmethanol](/img/structure/B575837.png)

![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)